molecular formula C19H14ClFN2OS B2629031 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime CAS No. 338967-03-6

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime

Cat. No.: B2629031
CAS No.: 338967-03-6
M. Wt: 372.84
InChI Key: DFYNPZYKTVHSIS-FSJBWODESA-N
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Description

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime is a complex organic compound with the molecular formula C19H14ClFN2OS. This compound is characterized by the presence of a chlorophenyl group, a nicotinaldehyde moiety, and a fluorobenzyl oxime group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime typically involves multiple steps. One common method starts with the preparation of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde, which is then reacted with O-(4-fluorobenzyl)hydroxylamine to form the desired oxime compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde: This compound shares the chlorophenyl and nicotinaldehyde moieties but lacks the fluorobenzyl oxime group.

    O-(4-fluorobenzyl)hydroxylamine: This compound contains the fluorobenzyl group but lacks the nicotinaldehyde and chlorophenyl moieties.

Uniqueness

6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(4-fluorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2OS/c20-16-4-8-18(9-5-16)25-19-10-3-15(11-22-19)12-23-24-13-14-1-6-17(21)7-2-14/h1-12H,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYNPZYKTVHSIS-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CN=C(C=C2)SC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CN=C(C=C2)SC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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